N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide
Brand Name: Vulcanchem
CAS No.: 1021252-23-2
VCID: VC8195401
InChI: InChI=1S/C22H19N3O3/c26-21-12-11-19(20-10-4-15-28-20)24-25(21)14-5-13-23-22(27)18-9-3-7-16-6-1-2-8-17(16)18/h1-4,6-12,15H,5,13-14H2,(H,23,27)
SMILES: C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4
Molecular Formula: C22H19N3O3
Molecular Weight: 373.4 g/mol

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide

CAS No.: 1021252-23-2

Cat. No.: VC8195401

Molecular Formula: C22H19N3O3

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide - 1021252-23-2

Specification

CAS No. 1021252-23-2
Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
IUPAC Name N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]naphthalene-1-carboxamide
Standard InChI InChI=1S/C22H19N3O3/c26-21-12-11-19(20-10-4-15-28-20)24-25(21)14-5-13-23-22(27)18-9-3-7-16-6-1-2-8-17(16)18/h1-4,6-12,15H,5,13-14H2,(H,23,27)
Standard InChI Key NHSIQOZCWMKTMU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4

Introduction

Synthesis of Similar Compounds

The synthesis of compounds with similar structures typically involves multi-step organic reactions. For example, N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is synthesized by preparing the furan ring, forming the pyridazinone moiety, and then coupling it with benzoyl chloride to form the benzamide group. Industrial production methods may involve optimizing reaction conditions, using catalysts, and employing advanced technologies like continuous flow reactors to enhance yield and purity.

Biological Activity

Compounds with similar structures to N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide may exhibit significant biological activities. The furan and pyridazinone moieties can interact with enzymes or receptors, modulating their activity. The naphthamide group could enhance binding affinity and specificity, leading to desired biological effects.

Research Findings and Potential Applications

While specific research findings on N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide are not available, compounds with similar structures have shown promise in medicinal chemistry. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties due to their structural features.

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